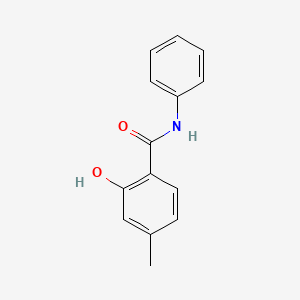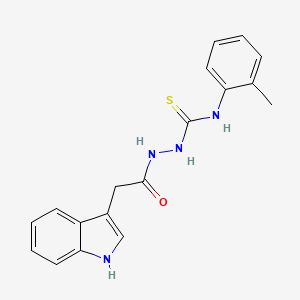
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide (1-IA-4-MTS) is a thiosemicarbazide derivative that has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and drug delivery. It is a small molecule that has a variety of chemical and physical properties, including solubility, reactivity, and stability.
Applications De Recherche Scientifique
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug delivery. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antifungal and antibacterial agents. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds. In drug delivery, it has been used to improve the solubility and stability of drugs.
Mécanisme D'action
The mechanism of action of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide is not yet fully understood. However, it is believed to act as a Lewis acid catalyst, which is capable of activating the substrates and facilitating the formation of new bonds. It has also been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antifungal and antibacterial activity, as well as the ability to inhibit the activity of cyclooxygenase-2 (COX-2). It has also been suggested that it may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide is its versatility, as it can be used as a starting material for the synthesis of a variety of biologically active compounds. It is also relatively easy to synthesize and is stable in aqueous solution. However, it has limited solubility in organic solvents, which can make it difficult to use in certain lab experiments.
Orientations Futures
The potential future directions for 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery. Additionally, further research could be conducted into its mechanism of action and its potential to be used as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted into its potential to be used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Méthodes De Synthèse
The synthesis of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide involves the condensation reaction of 2-methylphenyl isothiocyanate and 2-indolylacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction yields this compound as a white crystalline solid.
Propriétés
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHTPFHZRNRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413986 |
Source


|
| Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7243-19-8 |
Source


|
| Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



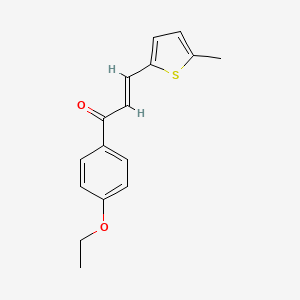
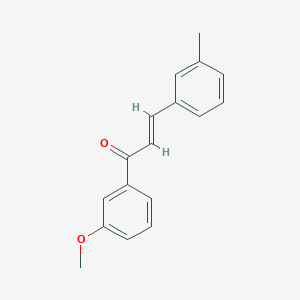




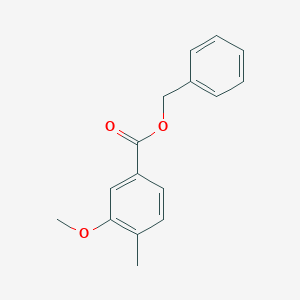
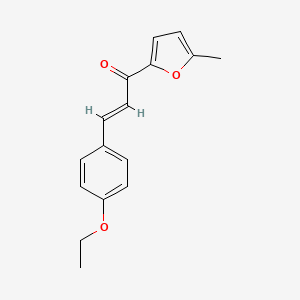
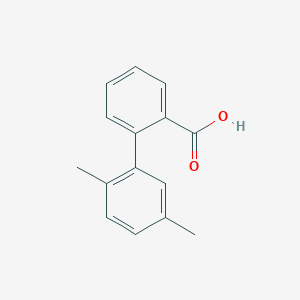
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)

